molecular formula C26H29N5O B11297814 2-(4-benzylpiperidin-1-yl)-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

2-(4-benzylpiperidin-1-yl)-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11297814
M. Wt: 427.5 g/mol
InChI Key: QOADTGNUCNDQGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-benzylpiperidin-1-yl)-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones This compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and a pyrimido-triazine core

Preparation Methods

The synthesis of 2-(4-benzylpiperidin-1-yl)-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves multiple steps, typically starting with the preparation of the piperidine derivative. The synthetic route may include the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials, such as benzyl chloride and piperidine.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with benzyl chloride under basic conditions.

    Formation of the Pyrimido-triazine Core: The pyrimido-triazine core is formed through a cyclization reaction involving the appropriate precursors, such as 4-methylphenyl and methylamine.

    Final Assembly: The final compound is obtained by coupling the piperidine derivative with the pyrimido-triazine core under specific reaction conditions, such as elevated temperature and the presence of a catalyst.

Industrial production methods for this compound may involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-(4-benzylpiperidin-1-yl)-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds within the molecule.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents such as dichloromethane or ethanol. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

2-(4-benzylpiperidin-1-yl)-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets, such as receptors or enzymes, which may be relevant in the treatment of various diseases.

    Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound, including its absorption, distribution, metabolism, and excretion in biological systems.

    Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes, such as cell proliferation, apoptosis, and signal transduction pathways.

    Industrial Applications: The compound may be explored for its potential use in industrial processes, such as the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperidin-1-yl)-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

2-(4-benzylpiperidin-1-yl)-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C26H29N5O

Molecular Weight

427.5 g/mol

IUPAC Name

2-(4-benzylpiperidin-1-yl)-8-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C26H29N5O/c1-18-8-10-22(11-9-18)24-28-25(29-26-27-19(2)16-23(32)31(24)26)30-14-12-21(13-15-30)17-20-6-4-3-5-7-20/h3-11,16,21,24H,12-15,17H2,1-2H3,(H,27,28,29)

InChI Key

QOADTGNUCNDQGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2N=C(NC3=NC(=CC(=O)N23)C)N4CCC(CC4)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.